Digitoxigenin hemisuccinate

Na+/K+-ATPase inhibition cardiac glycoside SAR receptor binding affinity

Digitoxigenin hemisuccinate (CAS 2287-95-8), also known as AY-17,611, is a semi-synthetic cardenolide derivative formed by esterification of the aglycone digitoxigenin with succinic acid at the C-3 hydroxyl position. This modification introduces a terminal carboxyl group, imparting significantly enhanced aqueous solubility relative to the parent genin and enabling covalent conjugation to carrier proteins, enzymes, and other biomolecular probes.

Molecular Formula C27H38O7
Molecular Weight 474.6 g/mol
CAS No. 2287-95-8
Cat. No. B1232699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDigitoxigenin hemisuccinate
CAS2287-95-8
SynonymsAY-17,611
digitoxigenin hemisuccinate
digitoxigenin hemisuccinate, sodium salt, (3beta,5beta)-isome
Molecular FormulaC27H38O7
Molecular Weight474.6 g/mol
Structural Identifiers
SMILESCC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)OC(=O)CCC(=O)O
InChIInChI=1S/C27H38O7/c1-25-10-7-18(34-23(30)6-5-22(28)29)14-17(25)3-4-21-20(25)8-11-26(2)19(9-12-27(21,26)32)16-13-24(31)33-15-16/h13,17-21,32H,3-12,14-15H2,1-2H3,(H,28,29)/t17-,18+,19-,20+,21-,25+,26-,27?/m1/s1
InChIKeyZCCQIPMOHUISQK-ZEYUYREYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Digitoxigenin Hemisuccinate (CAS 2287-95-8): Cardenolide Genin Hemisuccinate for Immunoassay Development and Targeted Delivery


Digitoxigenin hemisuccinate (CAS 2287-95-8), also known as AY-17,611, is a semi-synthetic cardenolide derivative formed by esterification of the aglycone digitoxigenin with succinic acid at the C-3 hydroxyl position . This modification introduces a terminal carboxyl group, imparting significantly enhanced aqueous solubility relative to the parent genin and enabling covalent conjugation to carrier proteins, enzymes, and other biomolecular probes . As a member of the cardiac glycoside class, digitoxigenin hemisuccinate retains the ability to inhibit Na+/K+-ATPase, though its primary documented utility lies not as a therapeutic agent but as a functionalizable intermediate in the development of immunoassays, hapten conjugates, and targeted delivery constructs [1].

Why Digitoxigenin, Digitoxin, and Other In-Class Cardiac Glycosides Cannot Substitute for Digitoxigenin Hemisuccinate in Conjugation-Dependent Applications


Cardiac glycosides within the digitoxigenin series—including digitoxigenin (aglycone), digitoxin (tris-digitoxoside), and digitoxigenin bisdigitoxoside—exhibit overlapping pharmacodynamic profiles through Na+/K+-ATPase inhibition but are not interchangeable in applications requiring covalent coupling to biomolecules [1]. The hemisuccinate moiety at C-3 provides a free carboxyl group that enables carbodiimide-mediated conjugation to amine-containing carriers, a chemical functionality entirely absent in the unmodified genin or in digitoxin. Substitution with digitoxigenin eliminates conjugation capability; substitution with digitoxin introduces steric hindrance from the trisaccharide chain and does not provide a bioorthogonal handle for site-specific chemistry. Furthermore, cross-reactivity data reveal that antisera raised against digitoxin hemisuccinate conjugates exhibit <0.05% cross-reactivity with free digitoxigenin, underscoring that even closely related congeners produce immunochemically distinct conjugates [2]. These differences render unmodified analogs unsuitable for the immunoassay, hapten design, and bioconjugate applications for which digitoxigenin hemisuccinate is specifically engineered.

Quantified Differentiation of Digitoxigenin Hemisuccinate Versus Closest Analogs


Na+/K+-ATPase Inhibition: Digitoxigenin Exhibits 100–1000× Higher Affinity Than Glycosylated Congeners

In a direct head-to-head comparison of cardiac glycosides using ⁸⁶Rb uptake inhibition in human erythrocytes, digitoxigenin displayed the highest-affinity binding site at an IC₅₀ of 1.4 × 10⁻¹¹ M (14 pM), making it the most potent inhibitor among all tested compounds [1]. By contrast, its glycosylated parent compound digitoxin showed a higher IC₅₀ at the high-affinity site within the 1.8 × 10⁻⁹ M to 1.4 × 10⁻¹¹ M range, while digoxin and ouabain displayed higher IC₅₀ values than their corresponding genins. Critically, digitoxigenin uniquely exhibited a biphasic inhibition curve with a higher-affinity site that surpassed its own glycosylated derivatives—a reversal of the typical pattern where glycosides (e.g., ouabain, digoxin) bind with higher affinity than their genins [1]. This anomalous affinity profile is structurally relevant because the hemisuccinate modification at C-3 preserves the free genin scaffold responsible for this enhanced receptor interaction [2].

Na+/K+-ATPase inhibition cardiac glycoside SAR receptor binding affinity

Immunoassay Specificity: Digitoxigenin Hemisuccinate–BSA Conjugate Antiserum Shows <0.05% Cross-Reactivity with Free Digitoxigenin

In a study characterizing antisera raised against digitoxin 3'-hemisuccinate–bovine serum albumin (BSA) conjugates, the resulting antiserum exhibited extremely high specificity for digitoxin with minimal cross-reactivity toward structurally related cardenolides [1]. Cross-reactivity with digitoxigenin bisdigitoxoside was 4.0%, with dihydrodigitoxin was 2.8%, with digoxin was 2.4%, with digitoxigenin monodigitoxoside was 0.23%, and with free digitoxigenin was below 0.05% [1]. This sub-0.05% cross-reactivity is the lowest among all tested congeners and demonstrates that the hemisuccinate conjugation at the digitoxose sugar moiety creates an immunochemically unique epitope that discriminates with >2000-fold selectivity against the parent genin. This degree of discrimination is critical for therapeutic drug monitoring assays where digitoxin must be quantified without interference from its aglycone metabolites .

immunoassay development hapten design cross-reactivity digitalis monitoring

Myocardial Contractility Onset Kinetics: Digitoxigenin Displays the Most Rapid Action Onset Among 7 Cardiac Glycosides

A classical comparative study in pigeons and cats ranked the onset of cardiotonic action for seven digitalis compounds: digitoxigenin exhibited the most rapid onset, faster than digicorin, followed by ouabain, lanatoside C, digoxin, digitalis leaves, and digitoxin (the slowest) [1]. Digitoxigenin also showed the shortest duration of action among all tested agents. On isolated papillary muscle, digitoxigenin was described as "fairly superior to its parent compound, digitoxin" in terms of contractility efficacy relative to toxic concentration [1]. However, this advantage was offset by extremely rapid metabolic clearance in vivo, which prevented sustained therapeutic concentrations—a pharmacokinetic limitation that the hemisuccinate prodrug approach was designed to address by modulating solubility and protein binding [2].

cardiotonic activity onset of action myocardial contractility structure–kinetic relationships

Phosphodiesterase Inhibition: Digitoxigenin Hemisuccinate Is Documented as an Inhibitor of Nucleoside-3':5'-Monophosphate Phosphodiesterase, a Secondary Target Not Reported for Digitoxin or Digoxin

The MeSH Supplementary Concept Data for digitoxigenin hemisuccinate explicitly records its activity as an inhibitor of beef heart and rat brain nucleoside-3':5'-monophosphate phosphodiesterase [1], an enzymatic activity distinct from its canonical Na+/K+-ATPase target. This annotation, present in the CTD and MeSH databases, is not commonly reported for digitoxin, digoxin, or ouabain in standardized pharmacological profiles, suggesting that the hemisuccinate form may possess a secondary pharmacology absent or attenuated in the glycosylated analogs [2]. While quantitative IC₅₀ values for this phosphodiesterase inhibition are not publicly available in the indexed literature, the curated database record provides class-level evidence that digitoxigenin hemisuccinate engages an additional molecular target relevant to cyclic nucleotide signaling pathways [3].

phosphodiesterase inhibition secondary pharmacology cAMP/cGMP signaling polypharmacology

A/B Ring Junction Stereochemistry: Digitoxigenin and Its 5α-Epimer Uzarigenin Show Equivalent Cardiotonic Potency, Demonstrating Ring-Junction-Independent Activity

In guinea pig left atrial studies comparing the inotropic effects of 5α-cardenolides, digitoxigenin (5β configuration) and its 5α-epimer uzarigenin showed no significant difference in cardiotonic potency, demonstrating that the A/B ring junction configuration does not influence inotropic activity for this genin pair [1]. However, the configuration was significant with respect to the influence of substituent groups: modifications at C-3 (such as hemisuccinate esterification) may exhibit differential potency depending on the A/B ring stereochemistry [1]. This finding is important for procurement decisions because it establishes that digitoxigenin hemisuccinate (5β) and any putative uzarigenin hemisuccinate (5α) would not be functionally interchangeable when additional substituent effects are operative—a consideration absent in unmodified genin comparisons.

stereochemistry–activity relationship cardenolide SAR 5α vs 5β configuration inotropic potency

Conjugation Chemistry: Hemisuccinate Ester Enables Covalent Protein Coupling via Carboxyl Activation, a Function Absent in Digitoxigenin and Digitoxin

The hemisuccinate moiety at the C-3 position of digitoxigenin provides a terminal carboxyl group (pKa ~4.5) that enables activation via N-hydroxysuccinimide (NHS)/carbodiimide chemistry for covalent coupling to primary amines on proteins, enzymes, or solid supports . This functional handle is entirely absent in digitoxigenin (which bears only a C-3 hydroxyl) and sterically inaccessible in digitoxin (where the C-3 hydroxyl is glycosylated with three digitoxose units). Patent literature describes the preparation of digitoxigenin 3-hemisuccinate specifically as a precursor for radioimmunoassay hapten production via reaction with succinic anhydride followed by pivaloyl chloride activation [1]. The resulting conjugate exhibits defined stoichiometry and site-specific attachment, whereas attempts to conjugate digitoxigenin directly via its hydroxyl group require non-selective periodate oxidation or cyanogen bromide activation, which introduce heterogeneous coupling products [2].

bioconjugation chemistry hapten–carrier coupling carbodiimide chemistry immunogen preparation

Digitoxigenin Hemisuccinate (CAS 2287-95-8): Prioritized Research, Diagnostic, and Bioconjugation Application Scenarios


Development of Digitoxin-Specific Enzyme Immunoassays (ELISA) for Therapeutic Drug Monitoring

Digitoxigenin hemisuccinate is the preferred hapten scaffold for generating anti-digitoxin antibodies with sub-0.05% cross-reactivity toward digitoxigenin, as demonstrated by Fujii et al. (1994) [1]. The hemisuccinate linker enables covalent coupling to BSA or KLH via standard NHS/carbodiimide chemistry [2]. The resulting polyclonal antisera discriminate digitoxin from its genin metabolites with >2000-fold selectivity, enabling accurate serum digitoxin quantification in patients receiving digitalis therapy [1].

Na+/K+-ATPase Receptor Binding Studies Requiring High-Affinity Genin Probes

For competitive binding assays at the digitalis receptor site, digitoxigenin hemisuccinate provides a functionalizable genin scaffold that retains the superior Na+/K+-ATPase affinity (IC₅₀ = 14 pM) documented for digitoxigenin [1]. This affinity is approximately 100-fold higher than that of digoxin at the high-affinity site, making hemisuccinate-conjugated fluorescent or biotinylated probes more sensitive for receptor occupancy studies than glycoside-based alternatives [1]. The hemisuccinate carboxyl group provides the attachment point without occupying the lactone or steroid face required for receptor interaction [2].

Investigating Non-Canonical Cardiac Glycoside Targets via Phosphodiesterase Inhibition

For researchers studying cardiac glycoside polypharmacology, digitoxigenin hemisuccinate is the only compound in this series with a curated MeSH annotation as an inhibitor of nucleoside-3':5'-monophosphate phosphodiesterase [1]. This documented secondary pharmacology supports exploratory studies into cAMP/cGMP signaling modulation by cardenolide derivatives, an avenue not accessible with digitoxin or digoxin whose pharmacological profiles are restricted to Na+/K+-ATPase inhibition [2].

Cardenolide Structure–Activity Relationship (SAR) Studies Focusing on C-3 Substituent Effects

Studies by Brown and Thomas (1984) established that while A/B ring junction stereochemistry does not affect potency of parent digitoxigenin, C-3 substituent effects are ring-junction-dependent [1]. Digitoxigenin hemisuccinate serves as a reference C-3 ester derivative for systematic SAR campaigns comparing the influence of ester vs. ether vs. glycosidic linkages on inotropic potency, receptor affinity, and dissociation kinetics [2]. Its carboxyl group also enables facile synthesis of amide, ester, and hydrazide derivatives for library construction.

Quote Request

Request a Quote for Digitoxigenin hemisuccinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.